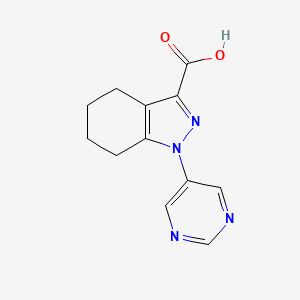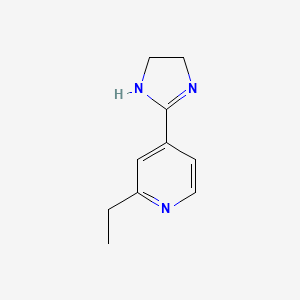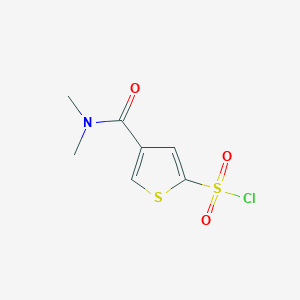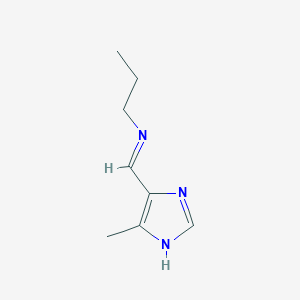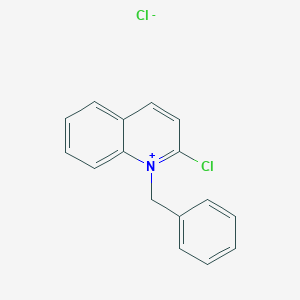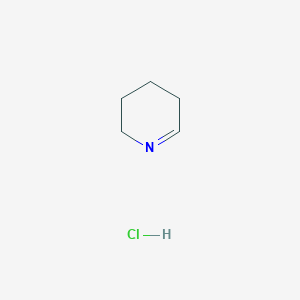
acetic acid,(2S)-2,5-diaminopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl L-ornithine dihydrochloride is an organic compound with the molecular formula C7H17ClN2O2 and a molecular weight of 196.68 g/mol . It is a derivative of the amino acid ornithine, where the ethyl group is esterified to the carboxyl group of L-ornithine, and it is present as a dihydrochloride salt. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl L-ornithine dihydrochloride can be synthesized through the esterification of L-ornithine with ethanol in the presence of hydrochloric acid. The reaction typically involves dissolving L-ornithine in ethanol, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction mixture is then heated under reflux conditions to complete the esterification process .
Industrial Production Methods: In industrial settings, the production of Ethyl L-ornithine dihydrochloride involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques, such as crystallization and filtration, are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl L-ornithine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to L-ornithine.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Regeneration of L-ornithine.
Substitution: Formation of various substituted ornithine derivatives.
Aplicaciones Científicas De Investigación
Ethyl L-ornithine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in the urea cycle and its effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic effects, including its role in wound healing and immune function enhancement.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of Ethyl L-ornithine dihydrochloride involves its metabolism to L-ornithine, which is a key intermediate in the urea cycle. L-ornithine is converted to L-arginine, which stimulates the release of growth hormone from the pituitary gland. This process is crucial for the disposal of excess nitrogen and the synthesis of polyamines, which are essential for cell growth and function .
Comparación Con Compuestos Similares
L-Ornithine dihydrochloride: A non-esterified form of ornithine used in similar applications.
L-Citrulline: Another amino acid involved in the urea cycle with similar metabolic functions.
L-Arginine: A direct product of ornithine metabolism with broader physiological roles
Uniqueness: Ethyl L-ornithine dihydrochloride is unique due to its esterified form, which enhances its solubility and stability compared to non-esterified ornithine. This makes it more suitable for certain industrial and research applications where these properties are advantageous .
Propiedades
IUPAC Name |
ethyl 2,5-diaminopentanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-2-11-7(10)6(9)4-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDABGPSQJJTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




